molecular formula C15H18N4 B12238987 2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine

2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238987
M. Wt: 254.33 g/mol
InChI Key: VLFVYZNEXRJDGQ-UHFFFAOYSA-N
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Description

2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-methylphenyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 3-methylphenylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 3-methylphenylpiperazine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an anhydrous solvent like xylene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 3-methylphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H18N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3

InChI Key

VLFVYZNEXRJDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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